1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde
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Description
The compound "1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde" is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound is characterized by the presence of an ethyl group at the first position, a methyl group at the fourth position, and a formyl group at the second position on the imidazole ring.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of a pyrazole derivative, which is structurally related to imidazole, was reported using a 3+2 annulation method. This method involved the preparation of (E)-ethyl 2-benzylidene-3-oxobutanoate from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of 1-hydroxy-4-methyl-2,5-dihydroimidazoles was achieved by condensation of 3-hydroxyamino-3-methylbutan-2-one or 3-ethyl-3-hydroxyamino-pentan-2-one with aldehydes and ammonia . These methods could potentially be adapted for the synthesis of "1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic methods and confirmed by single crystal X-ray diffraction studies. For example, a novel pyrazole derivative's structure was confirmed using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was determined by X-ray diffraction . These techniques could be applied to determine the molecular structure of "1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde."
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, the transformation of imidazo[1,2-a]benzimidazole derivatives into different products such as oxopyridazine derivatives, pyrimidine derivatives, and reactions with acetophenones and hydroxylamine hydrochloride has been reported . These reactions showcase the reactivity of the aldehyde group in the imidazole ring, which is also present in "1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde," suggesting that it may undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their substituents. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of an ethyl group and a methylthio group in the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates has been shown to influence the compound's properties . The specific physical and chemical properties of "1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde" would need to be determined experimentally, but it can be anticipated that the ethyl and methyl groups would contribute to its hydrophobic character, while the aldehyde group would increase its reactivity.
Scientific Research Applications
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Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye
- Field : Organic Chemistry
- Application : Imidazole derivatives are used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
- Method : The exact method of synthesis is not specified, but it typically involves chemical reactions under controlled conditions .
- Results : The outcome of this application is the creation of a new type of dye. The exact properties and effectiveness of this dye are not specified .
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Preparation of Ethyl, n-dodecyl and n-hexadecyl Esters of Urocanic Acid
- Field : Organic Chemistry
- Application : Imidazole derivatives are used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid .
- Method : The exact method of preparation is not specified, but it typically involves esterification reactions .
- Results : The outcome of this application is the creation of specific esters of urocanic acid. The exact properties and effectiveness of these esters are not specified .
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Fabrication of Colorimetric Chemosensor
- Field : Analytical Chemistry
- Application : Imidazole derivatives are used in the fabrication of colorimetric chemosensors .
- Method : The exact method of fabrication is not specified, but it typically involves chemical reactions and assembly under controlled conditions .
- Results : The outcome of this application is the creation of a colorimetric chemosensor. The exact properties and effectiveness of this chemosensor are not specified .
properties
IUPAC Name |
1-ethyl-4-methylimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-4-6(2)8-7(9)5-10/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJNLBTUHQADTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde |
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